Ticarcillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Selective Agent in Culture Media

Ticarcillin acts as a selective agent when incorporated into culture media []. Due to its broad-spectrum antibiotic properties, it inhibits the growth of a wide range of bacteria. This allows researchers to create a selective environment that favors the growth of specific desired organisms. For instance, ticarcillin can be added to media to enrich for fungal cultures by eliminating unwanted bacterial contaminants [].

Studying Bacterial Resistance Mechanisms

The rise of antibiotic resistance is a major concern in healthcare. Researchers utilize ticarcillin to study how bacteria develop resistance mechanisms against this class of antibiotics. By exposing bacterial cultures to ticarcillin and observing their response, scientists can gain insights into the genetic mutations or enzymatic pathways that bacteria employ to evade the drug's effects [].

Evaluating Efficacy of New Antimicrobial Compounds

The development of novel antibiotics is crucial for combating emerging bacterial threats. Ticarcillin serves as a benchmark antibiotic in studies evaluating the efficacy of new antimicrobial compounds. Researchers can compare the inhibitory activity of the new compound against various bacterial strains with that of ticarcillin to assess its potential effectiveness as a future therapeutic agent [].

Isolation and Identification of Specific Bacterial Species

Ticarcillin's selective action can be exploited to isolate and identify specific bacterial species. By incorporating ticarcillin into a culture medium designed to target unwanted bacteria, researchers can enrich for and isolate the desired bacterial strain. This approach facilitates further characterization and identification of the isolated bacteria for various research purposes [].

Ticarcillin is a semisynthetic antibiotic belonging to the beta-lactam class, specifically classified as a carboxypenicillin. Its chemical formula is , and it is primarily used to treat infections caused by gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin is often administered in combination with clavulanate potassium, marketed under the name Timentin, to enhance its efficacy against beta-lactamase-producing bacteria .

Ticarcillin exhibits a broad spectrum of bactericidal activity against various gram-positive and gram-negative bacteria. Its primary targets include:

- Gram-negative bacteria: Notably effective against Pseudomonas aeruginosa.

- Gram-positive bacteria: Limited effectiveness; often combined with other antibiotics for comprehensive coverage.

The antibiotic is not absorbed through the gastrointestinal tract and must be administered intravenously or intramuscularly . Its half-life is approximately 1.1 hours, requiring multiple doses for sustained therapeutic effects .

The synthesis of ticarcillin typically begins with 6-Aminopenicillanic acid (6-APA), a common precursor in penicillin derivatives. One notable synthesis route involves:

- Formation of Monobenzyl Ester: The monobenzyl ester of 3-thienylmalonic acid is created.

- Acid Chloride Conversion: This ester is converted into an acid chloride using thionyl chloride.

- Condensation Reaction: The acid chloride is then reacted with 6-Aminopenicillanic acid.

- Hydrogenolysis: Finally, hydrogenolysis using palladium on carbon completes the synthesis, yielding ticarcillin .

Ticarcillin is primarily used in clinical settings for:

- Treating infections: Particularly effective against serious infections caused by susceptible gram-negative bacteria.

- Molecular biology: Employed as an alternative to ampicillin in bacterial transformation experiments to prevent satellite colony formation .

- Plant biology: Utilized to eliminate Agrobacterium, which plays a role in gene delivery to plant cells .

Ticarcillin's interactions primarily involve its combination with clavulanate potassium, which serves as a beta-lactamase inhibitor. This combination enhances its effectiveness against resistant strains of bacteria that produce beta-lactamases . Additionally, ticarcillin may interact with other medications metabolized by renal pathways due to its renal excretion profile.

Ticarcillin shares structural and functional similarities with other beta-lactam antibiotics. Below are several comparable compounds:

| Compound Name | Class | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Penicillin | Beta-lactam | Primarily gram-positive | First discovered antibiotic; highly effective against streptococci. |

| Carbenicillin | Carboxypenicillin | Gram-negative (limited) | Less effective than ticarcillin; used mainly for urinary tract infections. |

| Ampicillin | Aminopenicillin | Broad spectrum | Effective against both gram-positive and some gram-negative bacteria; orally bioavailable. |

| Piperacillin | Ureidopenicillin | Broad spectrum | Enhanced activity against Pseudomonas; often combined with tazobactam. |

| Cephalosporins | Cephalosporin | Broad spectrum | Generally more resistant to beta-lactamases than penicillins. |

Ticarcillin's unique feature lies in its enhanced activity against certain resistant gram-negative pathogens while being less stable than its counterparts when exposed to beta-lactamases .

Ticarcillin was first synthesized in 1963 by researchers at Beecham Pharmaceuticals (later merged into GlaxoSmithKline) as part of efforts to broaden the spectrum of penicillin derivatives. Its development aimed to combat Gram-negative pathogens, particularly Pseudomonas aeruginosa and Proteus vulgaris, which exhibited resistance to earlier penicillins. By introducing a carboxyl group into the penicillin backbone, chemists enhanced its stability and activity against β-lactamase-producing bacteria, albeit with reduced efficacy against Gram-positive organisms.

Ticarcillin was formally classified as a carboxypenicillin, a subgroup of β-lactam antibiotics distinguished by their carboxylic acid side chains. This classification reflects its structural divergence from natural penicillins like benzylpenicillin and its role in bridging the gap between narrow-spectrum and later broad-spectrum antibiotics.

Ticarcillin as a Carboxypenicillin within the β-lactam Family

The carboxypenicillins, including ticarcillin and carbenicillin, are characterized by a carboxyl group at the α-position of the side chain attached to the β-lactam core. This modification confers three key properties:

- Enhanced Gram-negative activity: The carboxyl group improves penetration through the outer membrane of Gram-negative bacteria, targeting penicillin-binding proteins (PBPs) critical for cell wall synthesis.

- Reduced susceptibility to β-lactamases: While not fully resistant, ticarcillin is less prone to hydrolysis by certain β-lactamases compared to aminopenicillins like ampicillin.

- Synergy with β-lactamase inhibitors: Combined with clavulanic acid (e.g., Timentin®), ticarcillin overcomes β-lactamase-mediated resistance in organisms like Staphylococcus aureus and Bacteroides fragilis.

The β-lactam ring remains central to its mechanism, acylating PBPs and disrupting peptidoglycan cross-linking. However, its structural modifications limit utility against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci.

Chemical Classification and Taxonomic Position

Ticarcillin’s chemical structure is defined by the following features:

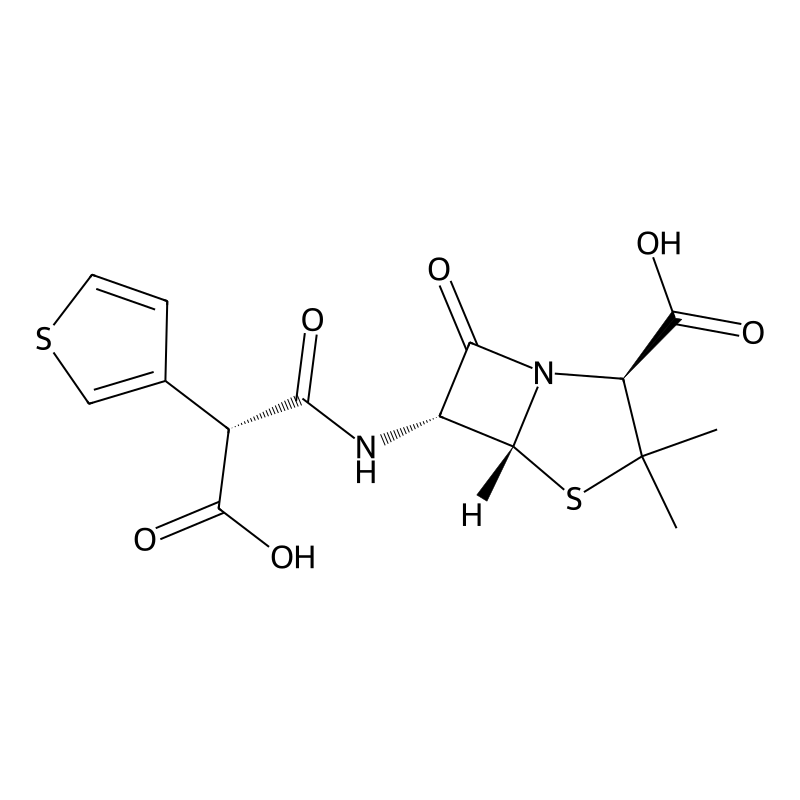

- IUPAC Name: (2S,5R,6R)-6-{[(2R)-2-carboxy-2-(thiophen-3-yl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

- Molecular Formula: C₁₅H₁₆N₂O₆S₂.

- Key Functional Groups: A β-lactam ring, a thiophene-containing side chain, and dual carboxyl groups (Figure 1).

Structural Comparison of Carboxypenicillins

| Compound | Side Chain Structure | Key Modifications |

|---|---|---|

| Ticarcillin | Thiophene-3-yl + carboxyl | Enhanced antipseudomonal activity |

| Carbenicillin | Phenyl + carboxyl | Lower stability at acidic pH |

| Piperacillin | Piperazine + ureido group | Broader spectrum, higher potency |

This table highlights ticarcillin’s unique thiophene moiety, which improves binding to PBPs in Pseudomonas aeruginosa compared to carbenicillin.

Comparative Analysis with Related Semisynthetic Penicillins

Ticarcillin occupies a middle ground between early penicillins and advanced derivatives:

Vs. Natural Penicillins:

Vs. Aminopenicillins (Ampicillin/Amoxicillin):

Vs. Ureidopenicillins (Piperacillin):

Vs. Carbenicillin:

Despite these advances, ticarcillin’s utility declined in the 21st century due to the rise of extended-spectrum β-lactamases (ESBLs) and carbapenem-resistant pathogens.

Industrial production of ticarcillin relies on well-established semi-synthetic methodologies that build upon the fundamental penicillin core structure. The synthesis processes involve the coupling of 6-aminopenicillanic acid (6-APA) with appropriately activated thiophene-containing side chains [1] [2] [3]. Modern industrial approaches emphasize efficiency, yield optimization, and quality control to ensure consistent production of pharmaceutical-grade ticarcillin.

Triethylamine-Mediated Synthesis Pathway

The triethylamine-mediated synthesis represents one of the most widely adopted industrial routes for ticarcillin production. This methodology involves the formation of a mixed anhydride intermediate through the reaction of 3-thiophene malonic acid with pivaloyl chloride in the presence of triethylamine [1] [2] [3]. The process is conducted under carefully controlled conditions to maintain the integrity of the β-lactam ring structure.

The reaction mechanism proceeds through several distinct stages. Initially, triethylamine acts as a base to facilitate the formation of the mixed anhydride intermediate from 3-thiophene malonic acid and pivaloyl chloride. This intermediate then undergoes nucleophilic attack by the amino group of 6-APA, resulting in the formation of the desired ticarcillin product [2] [3]. The reaction is typically conducted at temperatures ranging from -10°C to 10°C to prevent decomposition of the thermally sensitive β-lactam ring [1] [2].

Process optimization studies have demonstrated that the triethylamine-mediated pathway can achieve yields of 80-85% with purities exceeding 98-99% when properly controlled [1] [2]. The reaction typically requires 1-2 hours for completion, making it suitable for large-scale industrial production. Critical process parameters include precise temperature control, maintenance of appropriate pH levels, and the use of anhydrous solvents to prevent hydrolysis reactions [2] [3].

3-Thiophene Malonic Acid Conversion Processes

The direct conversion of 3-thiophene malonic acid to ticarcillin represents an alternative synthetic approach that bypasses the need for mixed anhydride formation. This methodology involves the activation of 3-thiophene malonic acid using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then reacts with 6-APA to produce ticarcillin [4] [5] [6].

The process begins with the preparation of 3-thiophene malonic acid, which can be synthesized through various routes including the alkylation of thiophene derivatives with malonic acid esters followed by hydrolysis [5]. The activated acid chloride intermediate is formed by treatment with thionyl chloride under anhydrous conditions, typically at room temperature [4] [6]. This intermediate exhibits high reactivity toward nucleophiles, necessitating careful handling to prevent degradation.

The coupling reaction with 6-APA proceeds rapidly once the acid chloride is formed, typically requiring 2-4 hours for completion [4] [6]. Yields of 70-80% are commonly achieved, with purities ranging from 95-98% after appropriate purification steps [6]. The process requires stringent moisture exclusion throughout all stages to prevent hydrolysis of the acid chloride intermediate.

Industrial implementation of this pathway requires specialized equipment capable of handling corrosive reagents and maintaining anhydrous conditions. The process generates hydrogen chloride gas as a byproduct, necessitating appropriate scrubbing systems and environmental controls [4] [6]. Despite these challenges, the direct conversion approach offers advantages in terms of atom economy and reduced reagent consumption compared to mixed anhydride methods.

Salt Forms in Ticarcillin Production

The formation of pharmaceutically acceptable salt forms represents a critical aspect of ticarcillin synthesis, affecting both the stability and bioavailability of the final product. Two primary salt forms are utilized in commercial production: disodium and monosodium variants, each with distinct properties and applications [1] [7] [8] [9].

Ticarcillin Disodium Synthesis and Properties

Ticarcillin disodium salt formation involves the neutralization of ticarcillin acid with sodium-containing bases under controlled conditions. The process typically employs sodium hydroxide or sodium carbonate as the neutralizing agent, with the reaction conducted in aqueous or mixed aqueous-organic solvent systems [1] [7] [10]. The disodium salt exhibits enhanced stability compared to the free acid form and demonstrates superior solubility characteristics essential for pharmaceutical applications.

The synthesis process begins with the dissolution of ticarcillin acid in an appropriate solvent system, commonly involving water or water-miscible organic solvents such as acetone or ethanol [1] [7] [10]. The addition of sodium hydroxide solution is carefully controlled to achieve the desired pH range of 5.5-8.0, which corresponds to the formation of the disodium salt. Temperature control during neutralization is critical, with optimal conditions typically maintained between 0°C and 50°C to prevent thermal decomposition [7] [10].

Crystallization of ticarcillin disodium is achieved through the controlled addition of precipitation agents, commonly acetone or ethanol, which reduce the solubility of the salt and promote crystal formation [1] [7] [10]. The crystallization process is typically conducted at reduced temperatures (0-10°C) with stirring to ensure uniform crystal growth and optimal particle size distribution. Seeding with pre-formed crystals can be employed to control the crystallization process and improve reproducibility [7] [10].

The resulting ticarcillin disodium salt exhibits a molecular formula of C₁₅H₁₄N₂Na₂O₆S₂ with a molecular weight of 428.39 g/mol [9] [11]. The compound demonstrates high water solubility (>600 mg/mL) and exhibits optical activity with specific rotation values ranging from +178° to +185° [9] [11]. Quality control parameters include purity levels exceeding 98% by high-performance liquid chromatography (HPLC) and water content typically maintained below 2% [7] [10].

Ticarcillin Monosodium Synthesis and Characterization

Ticarcillin monosodium salt represents an alternative pharmaceutical form that offers distinct advantages in certain formulation applications. The synthesis methodology involves partial neutralization of ticarcillin acid, resulting in a salt form containing a single sodium cation per molecule [8] [9] [12]. This approach provides enhanced control over the ionic strength and pH characteristics of the final product.

The synthesis process utilizes controlled stoichiometric ratios of ticarcillin acid to sodium hydroxide, typically employing a 1:1 molar ratio to achieve selective monosodium salt formation [8] [9]. The reaction is conducted in aqueous solution at controlled pH levels, generally maintained between 6.0 and 7.5 to ensure optimal salt formation while preventing over-neutralization [8] [9]. Temperature control during the neutralization process is maintained at 0-25°C to preserve the structural integrity of the β-lactam ring.

Purification of ticarcillin monosodium involves recrystallization techniques similar to those employed for the disodium variant, with modifications to accommodate the altered solubility characteristics [8] [9] [12]. The crystallization process typically utilizes mixed solvent systems containing water and organic solvents such as acetone or ethanol in carefully optimized ratios. The resulting crystals exhibit improved filtration characteristics and enhanced stability during storage [8] [9].

The ticarcillin monosodium salt demonstrates a molecular formula of C₁₅H₁₅N₂NaO₆S₂ with a molecular weight of 406.41 g/mol [8] [9]. The compound exhibits high water solubility (>500 mg/mL) and demonstrates specific rotation values typically ranging from +180° to +185° [8] [9]. Characterization studies indicate that the monosodium form offers advantages in terms of reduced hygroscopicity and improved chemical stability compared to the disodium variant [8] [9] [12].

Synthetic Challenges and Technical Solutions

The synthesis of ticarcillin presents numerous technical challenges that require sophisticated solutions to ensure consistent product quality and manufacturing efficiency. These challenges arise from the inherent instability of the β-lactam ring system, the sensitivity of the thiophene moiety, and the complex stereochemical requirements of the molecule [1] [2] [3] [13].

β-lactam ring instability represents the primary synthetic challenge in ticarcillin production. The four-membered lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to loss of antibacterial activity [1] [2] [3]. Technical solutions include maintenance of strict temperature control during synthesis, typically conducted at temperatures between -10°C and 10°C, and the use of anhydrous reaction conditions to minimize hydrolytic degradation [1] [2] [3]. Advanced cooling systems and continuous temperature monitoring are essential for industrial implementation.

The thiophene ring system presents additional challenges due to its sensitivity to oxidation and potential for sulfur-mediated side reactions [13] [5]. Technical solutions involve the use of inert atmosphere processing, typically employing nitrogen blanketing throughout the synthesis process, and the implementation of sealed reactor systems to prevent atmospheric contamination [13] [5]. Specialized materials of construction, including stainless steel and PTFE-lined equipment, are utilized to prevent catalytic oxidation reactions.

Hydrolysis susceptibility of intermediate compounds, particularly acid chlorides and mixed anhydrides, requires careful pH control throughout the synthesis process [1] [2] [3]. Automated pH control systems maintain optimal conditions (pH 5.5-8.0) while continuous monitoring ensures rapid response to process variations. Buffer systems may be employed to provide additional pH stability during critical reaction steps.

Impurity formation during synthesis presents significant challenges for pharmaceutical quality requirements. Common impurities include hydrolysis products, dimeric compounds, and stereoisomeric variants [1] [13] [6]. Technical solutions include the implementation of activated carbon treatment for decolorization and impurity removal, followed by multiple recrystallization steps to achieve pharmaceutical-grade purity [1] [7] [10]. Advanced analytical techniques, including HPLC and mass spectrometry, are employed for real-time monitoring of impurity levels.

Stereochemical integrity maintenance is crucial for preserving the biological activity of ticarcillin. The molecule contains multiple chiral centers that must be preserved during synthesis [1] [2] [3]. Technical solutions involve the use of stereoselective synthesis pathways, implementation of chiral catalysts where applicable, and continuous optical monitoring to ensure maintenance of stereochemical purity. Process analytical technology (PAT) systems provide real-time feedback on stereochemical integrity throughout the manufacturing process.

Quality Control Parameters in Ticarcillin Synthesis

Comprehensive quality control systems are essential for ensuring the consistent production of pharmaceutical-grade ticarcillin. These systems encompass multiple analytical methodologies, process monitoring techniques, and acceptance criteria designed to verify product quality and safety [14] [15] [16] [17].

Purity analysis represents the cornerstone of ticarcillin quality control, with high-performance liquid chromatography (HPLC) serving as the primary analytical method [14] [15] [16]. The HPLC methodology employs reverse-phase chromatography with ultraviolet detection at 254 nm, providing quantitative analysis of the active pharmaceutical ingredient and related impurities. Acceptance criteria typically require minimum purity levels of 98.0% with individual impurity limits not exceeding 0.5% [14] [15] [16].

Water content determination is critical for both product stability and dosage accuracy. Karl Fischer titration serves as the standard method for water content analysis, with acceptance criteria typically requiring moisture levels below 5.0% for anhydrous forms and controlled hydration levels for hydrated variants [1] [7] [10]. This parameter is particularly important for β-lactam antibiotics due to their susceptibility to hydrolytic degradation in the presence of moisture.

Specific rotation measurement provides verification of stereochemical integrity and serves as an identity test for ticarcillin. Polarimetry analysis is conducted using standardized conditions, with acceptance criteria requiring specific rotation values between +178° and +185° for most ticarcillin salt forms [1] [7] [9]. This parameter is crucial for confirming the maintenance of the correct stereochemical configuration during synthesis.

pH measurement of aqueous solutions provides important information regarding the stability and compatibility of ticarcillin products. Standard pH methodology employs calibrated pH meters with acceptance criteria typically requiring pH values between 5.5 and 8.0 for 10% aqueous solutions [18] [14] [15]. This parameter is particularly relevant for injectable formulations where pH compatibility with physiological conditions is essential.

Heavy metals analysis ensures the absence of toxic metallic contaminants that could pose safety risks or affect product stability. Atomic absorption spectroscopy serves as the standard analytical method, with acceptance criteria typically requiring heavy metal levels below 20 ppm [14] [15] [16]. This analysis is particularly important for pharmaceutical products intended for parenteral administration.

Bacterial endotoxin testing is mandatory for all parenteral pharmaceutical products, including ticarcillin formulations. The limulus amebocyte lysate (LAL) test serves as the standard method, with acceptance criteria requiring endotoxin levels below 0.25 EU/mg [18] [14] [15]. This parameter is critical for ensuring the safety of injectable antibiotic products.

Sterility testing provides final verification of microbiological safety for parenteral products. Membrane filtration methodology is employed with acceptance criteria requiring complete absence of microbial growth under standardized test conditions [18] [14] [15]. This represents the final quality control checkpoint before product release.

Assay determination provides quantitative measurement of the active pharmaceutical ingredient content. HPLC quantitative analysis is employed with acceptance criteria typically requiring assay values between 90.0% and 105.0% of the labeled amount [14] [15] [16]. This parameter ensures accurate dosing and therapeutic efficacy of the final product.

The implementation of these quality control parameters requires sophisticated analytical instrumentation, trained personnel, and comprehensive documentation systems. Modern pharmaceutical manufacturing facilities employ computerized systems for data collection, trending analysis, and regulatory compliance reporting. These systems provide real-time monitoring of critical quality attributes and enable rapid response to process deviations or quality issues.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Ticarcillin is a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal activity. Similar to carbenicillin in action, ticarcillin inactivates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01C - Beta-lactam antibacterials, penicillins

J01CA - Penicillins with extended spectrum

J01CA13 - Ticarcillin

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Dates

2: Kaczmarek A, Skowron K, Budzyńska A, Gospodarek-Komkowska E. Virulence-associated genes and antibiotic susceptibility among vaginal and rectal Escherichia coli isolates from healthy pregnant women in Poland. Folia Microbiol (Praha). 2018 Apr 12. doi: 10.1007/s12223-018-0598-z. [Epub ahead of print] PubMed PMID: 29644511.

3: Zhao J, Liu Y, Liu Y, Wang D, Ni W, Wang R, Liu Y, Zhang B. Frequency and Genetic Determinants of Tigecycline Resistance in Clinically Isolated Stenotrophomonas maltophilia in Beijing, China. Front Microbiol. 2018 Mar 26;9:549. doi: 10.3389/fmicb.2018.00549. eCollection 2018. PubMed PMID: 29632524; PubMed Central PMCID: PMC5879106.

4: Grispoldi L, Bertero F, Franceschini S, Mastrosimone F, Sechi P, Iulietto MF, Ceccarelli M, Cenci-Goga BT. Prevalence and characterisation of shigatoxigenic Escherichia coli isolated from beef cattle fed with prebiotics. Ital J Food Saf. 2017 Dec 14;6(4):6958. doi: 10.4081/ijfs.2017.6958. eCollection 2017 Oct 20. PubMed PMID: 29564239; PubMed Central PMCID: PMC5850057.

5: Spierer O, Miller D, O'Brien TP. Comparative activity of antimicrobials against Pseudomonas aeruginosa, Achromobacter xylosoxidans and Stenotrophomonas maltophilia keratitis isolates. Br J Ophthalmol. 2018 May;102(5):708-712. doi: 10.1136/bjophthalmol-2017-311751. Epub 2018 Feb 19. PubMed PMID: 29459431.

6: Peng F, Zhong LL, Lin XJ, Chen M, Zhou M. [Burkholderia cepacia infection in children: a clinical analysis of 16 cases]. Zhongguo Dang Dai Er Ke Za Zhi. 2018 Feb;20(2):112-115. Chinese. PubMed PMID: 29429458.

7: Schiavano GF, Carloni E, Andreoni F, Magi S, Chironna M, Brandi G, Amagliani G. Prevalence and antibiotic resistance of Pseudomonas aeruginosa in water samples in central Italy and molecular characterization of oprD in imipenem resistant isolates. PLoS One. 2017 Dec 6;12(12):e0189172. doi: 10.1371/journal.pone.0189172. eCollection 2017. PubMed PMID: 29211780; PubMed Central PMCID: PMC5718518.

8: Ben Nejma M, Sioud O, Mastouri M. Quinolone-resistant clinical strains of Pseudomonas aeruginosa isolated from University Hospital in Tunisia. 3 Biotech. 2018 Jan;8(1):1. doi: 10.1007/s13205-017-1019-8. Epub 2017 Nov 13. PubMed PMID: 29201587; PubMed Central PMCID: PMC5688038.

9: Stachelska MA. Determining the prevalence of inv-positive and ail-positive Yersinia enterocolitica in pig tonsils using PCR and culture methods. Acta Sci Pol Technol Aliment. 2017 Jul-Sep;16(3):303-310. doi: 10.17306/J.AFS.0495. PubMed PMID: 29055978.

10: Yousfi M, Touati A, Muggeo A, Mira B, Asma B, Brasme L, Guillard T, de Champs C. Clonal dissemination of OXA-48-producing Enterobacter cloacae isolates from companion animals in Algeria. J Glob Antimicrob Resist. 2018 Mar;12:187-191. doi: 10.1016/j.jgar.2017.10.007. Epub 2017 Oct 16. PubMed PMID: 29042339.

11: Lefeuvre S, Bois-Maublanc J, Hocqueloux L, Bret L, Francia T, Eleout-Da Violante C, Billaud EM, Barbier F, Got L. A simple ultra-high-performance liquid chromatography-high resolution mass spectrometry assay for the simultaneous quantification of 15 antibiotics in plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Oct 15;1065-1066:50-58. doi: 10.1016/j.jchromb.2017.09.014. Epub 2017 Sep 11. PubMed PMID: 28946125.

12: Rasmussen C, Allender MC, Phillips CA, Byrd J, Lloyd T, Maddox C. MULTI-DRUG RESISTANCE PATTERNS OF ENTERIC BACTERIA IN TWO POPULATIONS OF FREE-RANGING EASTERN BOX TURTLES (TERRAPENE CAROLINA CAROLINA). J Zoo Wildl Med. 2017 Sep;48(3):708-715. doi: 10.1638/2016-0194.1. PubMed PMID: 28920793.

13: Guermazi-Toumi S, Boujlel S, Assoudi M, Issaoui R, Tlili S, Hlaiem ME. Susceptibility profiles of bacteria causing urinary tract infections in Southern Tunisia. J Glob Antimicrob Resist. 2018 Mar;12:48-52. doi: 10.1016/j.jgar.2017.09.004. Epub 2017 Sep 14. PubMed PMID: 28918351.

14: Alexandre K, Fantin B. Pharmacokinetics and Pharmacodynamics of Temocillin. Clin Pharmacokinet. 2018 Mar;57(3):287-296. doi: 10.1007/s40262-017-0584-7. Review. PubMed PMID: 28849402.

15: Wu WX, Liu D, Wang YW, Wang C, Yang C, Liu XZ, Mai LF, Ren M, Yan L. Empirical Antibiotic Treatment in Diabetic Foot Infection: A Study Focusing on the Culture and Antibiotic Sensitivity in a Population From Southern China. Int J Low Extrem Wounds. 2017 Sep;16(3):173-182. doi: 10.1177/1534734617725410. Epub 2017 Aug 24. PubMed PMID: 28836481.

16: Deshayes S, Coquerel A, Verdon R. Neurological Adverse Effects Attributable to β-Lactam Antibiotics: A Literature Review. Drug Saf. 2017 Dec;40(12):1171-1198. doi: 10.1007/s40264-017-0578-2. Review. PubMed PMID: 28755095.

17: Paterson S. Brainstem auditory evoked responses in 37 dogs with otitis media before and after topical therapy. J Small Anim Pract. 2018 Jan;59(1):10-15. doi: 10.1111/jsap.12711. Epub 2017 Jul 18. PubMed PMID: 28718886.

18: Rahim F, Ullah F, Ishfaq M, Afridi AK, Rahman SU, Rahman H. Frequency Of Common Bacteria And Their Antibiotic Sensitivity Pattern In Diabetics Presenting With Foot Ulcer. J Ayub Med Coll Abbottabad. 2016 Jul-Sep;28(3):528-533. PubMed PMID: 28712228.

19: Godič Torkar K, Dražetić M. The microbial contamination and the presence of β-lactamase producing Gram-negative bacteria in the water and on the surfaces of public recreation water facilities. Int J Environ Health Res. 2017 Aug;27(4):293-305. doi: 10.1080/09603123.2017.1342227. Epub 2017 Jun 20. PubMed PMID: 28631499.

20: Dortet L, Bernabeu S, Gonzalez C, Naas T. Comparison of Two Phenotypic Algorithms To Detect Carbapenemase-Producing Enterobacteriaceae. Antimicrob Agents Chemother. 2017 Jul 25;61(8). pii: e00796-17. doi: 10.1128/AAC.00796-17. Print 2017 Aug. PubMed PMID: 28607010; PubMed Central PMCID: PMC5527584.